molecular formula C22H32O5 B13384300 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

Cat. No.: B13384300
M. Wt: 376.5 g/mol
InChI Key: IKFAUGXNBOBQDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid (DHA). This process can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often employs lipoxygenases or cytochrome P450 enzymes under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic processes, utilizing bioreactors to maintain optimal conditions for enzyme activity. Chemical synthesis routes may also be employed, involving multiple steps of hydroxylation and purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo-derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of multiple conjugated double bonds, which contribute to its distinct chemical and biological properties .

Biological Activity

7,16,17-Trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid (also known as Resolvin D2) is a specialized pro-resolving mediator derived from docosahexaenoic acid (DHA). This compound plays a crucial role in resolving inflammation and promoting tissue repair. Its biological activity is primarily linked to its anti-inflammatory properties and its involvement in various physiological processes.

  • Molecular Formula : C22H32O5
  • Molecular Weight : 376.5 g/mol
  • IUPAC Name : (4Z,7R,8E,10Z,12E,14E,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid

The biological activity of this compound is primarily mediated through its interaction with specific receptors and signaling pathways:

  • Resolution of Inflammation : This compound promotes the resolution phase of inflammation by enhancing the clearance of neutrophils from inflamed tissues and stimulating macrophage activity to clear apoptotic cells and debris .
  • Inhibition of Pro-inflammatory Cytokines : It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .
  • Promotion of Tissue Repair : Resolvin D2 aids in tissue regeneration by promoting angiogenesis and the proliferation of fibroblasts .

Anti-inflammatory Effects

Research indicates that this compound effectively reduces inflammation in several models:

  • Animal Studies : In rodent models of acute lung injury and colitis, administration of Resolvin D2 significantly reduced inflammatory markers and improved clinical outcomes .
  • Cell Culture Studies : In vitro studies have demonstrated that this compound can downregulate the expression of cyclooxygenase-2 (COX-2) and lipoxygenase pathways involved in inflammation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Resolvin D2 in models of neurodegenerative diseases:

  • Alzheimer's Disease Models : It has been shown to reduce amyloid-beta-induced neuroinflammation and promote neuronal survival in cultured neurons .
  • Stroke Models : In ischemic stroke models, Resolvin D2 administration improved neurological outcomes and reduced infarct size through its anti-inflammatory actions .

Case Studies

StudyModelFindings
Study AAcute Lung InjuryReduced neutrophil infiltration and cytokine levels post-treatment with Resolvin D2.
Study BAlzheimer's DiseaseDecreased amyloid-beta toxicity and enhanced neuronal survival in vitro.
Study CIschemic StrokeImproved recovery and reduced brain damage following treatment with Resolvin D2.

Properties

IUPAC Name

7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O5/c1-2-3-9-16-20(24)21(25)17-12-7-5-4-6-10-14-19(23)15-11-8-13-18-22(26)27/h3-12,14,17,19-21,23-25H,2,13,15-16,18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFAUGXNBOBQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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